![molecular formula C7H9FO B14450358 1-Fluorobicyclo[3.1.1]heptan-2-one CAS No. 78142-56-0](/img/structure/B14450358.png)
1-Fluorobicyclo[3.1.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorobicyclo[311]heptan-2-one is a bicyclic compound characterized by a fluorine atom attached to the bicyclo[311]heptane framework
Preparation Methods
The synthesis of 1-Fluorobicyclo[3.1.1]heptan-2-one typically involves the fluorination of bicyclo[3.1.1]heptan-2-one. One common method is the reaction of bicyclo[3.1.1]heptan-2-one with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound with good efficiency .
Chemical Reactions Analysis
1-Fluorobicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-Fluorobicyclo[3.1.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluorobicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1-Fluorobicyclo[3.1.1]heptan-2-one can be compared with other similar compounds such as:
Bicyclo[3.1.1]heptan-2-one: The non-fluorinated analog, which lacks the unique properties imparted by the fluorine atom.
4,4,6-Trimethylbicyclo[3.1.1]heptan-2-one: A compound with additional methyl groups, which can affect its reactivity and applications.
5-Fluorobicyclo[2.2.1]heptan-2-one: A structurally related compound with a different bicyclic framework, offering distinct chemical and biological properties
Properties
CAS No. |
78142-56-0 |
|---|---|
Molecular Formula |
C7H9FO |
Molecular Weight |
128.14 g/mol |
IUPAC Name |
1-fluorobicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C7H9FO/c8-7-3-5(4-7)1-2-6(7)9/h5H,1-4H2 |
InChI Key |
OKEXKQIBDKHYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC1C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



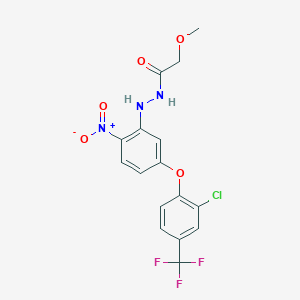



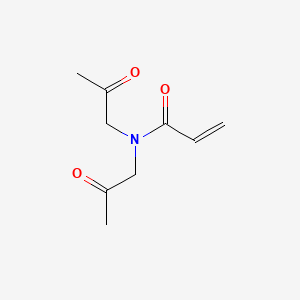
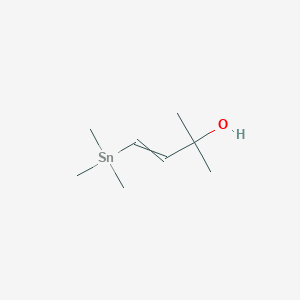
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
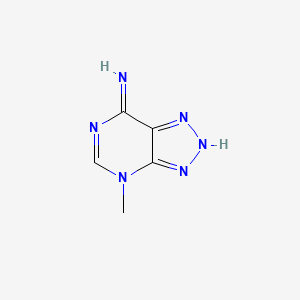
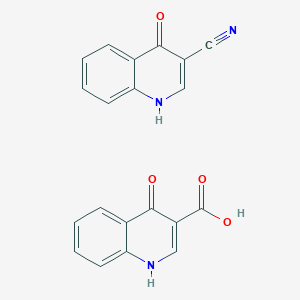
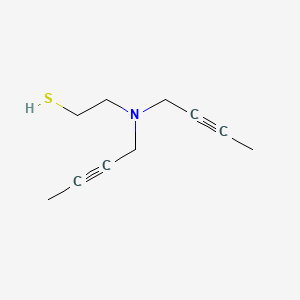
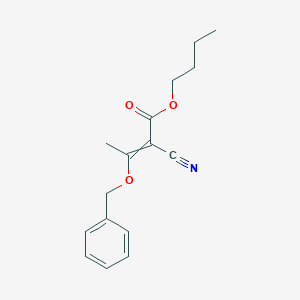
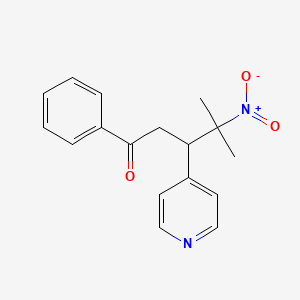
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
